

A Technical Guide to 3-Methyl-5-nitropyridine: Structure, Nomenclature, and Synthesis

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Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628

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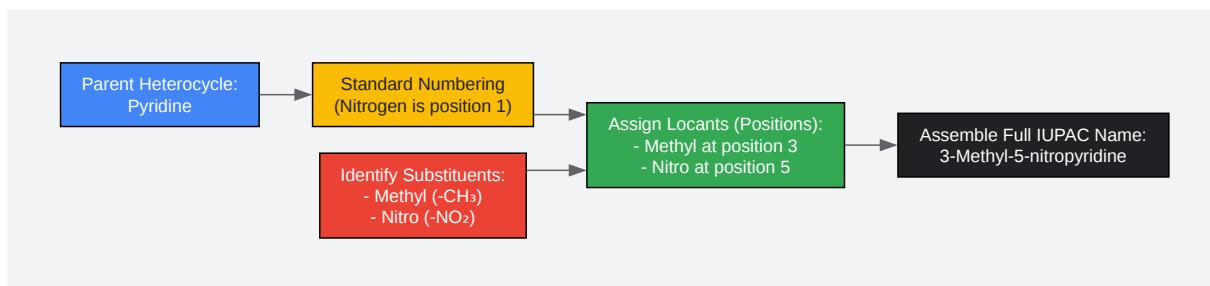
For Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Methyl-5-nitropyridine** is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its utility as a versatile building block stems from the specific arrangement of its methyl and nitro functional groups on the pyridine core, which allows for a wide range of subsequent chemical modifications. This document provides a comprehensive overview of its chemical structure, systematic IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Nomenclature

3-Methyl-5-nitropyridine is an aromatic heterocyclic compound.^[1] Its structure consists of a central pyridine ring substituted with a methyl group (-CH₃) and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name is **3-methyl-5-nitropyridine**.^{[2][3]}

The nomenclature is derived by identifying the parent heterocycle, numbering the ring atoms starting from the nitrogen, and then naming the substituents at their respective positions. The compound is also known by synonyms such as 5-Nitro-3-picoline and 3-Nitro-5-picoline.^{[1][4]}



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Logical workflow for deriving the IUPAC name.

Physicochemical and Computed Properties

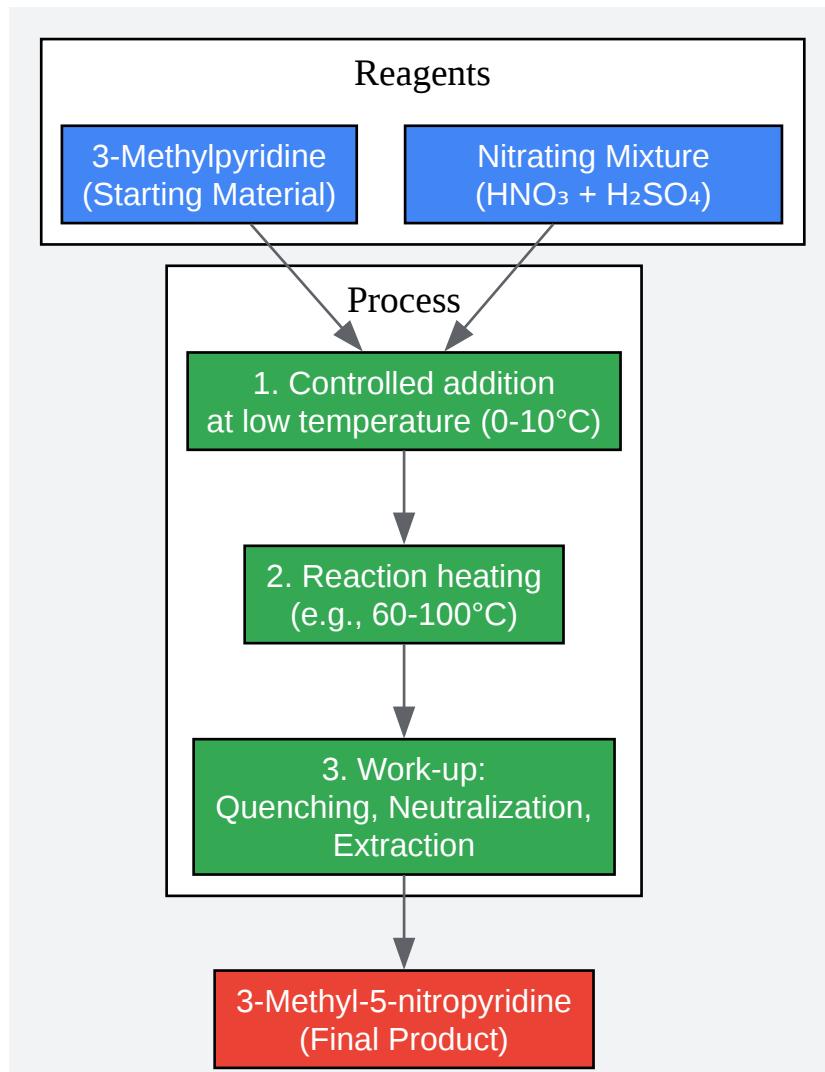
The key properties of **3-Methyl-5-nitropyridine** are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

Property	Value	Reference(s)
Identifiers		
CAS Number	6960-20-9	[1] [2] [3]
PubChem CID	250373	[2]
Chemical Formula		
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [3] [4]
Molecular Weight		
Molar Mass	138.12 g/mol	[1] [4]
Monoisotopic Mass	138.042927438 Da	[2]
Physical Properties		
Appearance	Yellow crystalline solid	[1] [4]
Melting Point	73-75 °C or 93 °C	[1] [4]
Boiling Point	248 °C at 760 mmHg	[4]
Density	1.246 g/cm ³	[4]
Computed Properties		
pKa	1.49 ± 0.20 (Predicted)	[1] [4]
Topological Polar Surface Area	58.7 Å ²	[2]
Complexity	132	[2]
InChI Key	OQWXZZCTJZOSGH-UHFFFAOYSA-N	[2] [3]
Canonical SMILES	CC1=CC(=CN=C1)--INVALID-LINK--[O-]	[2] [3]

Experimental Protocol: Synthesis

3-Methyl-5-nitropyridine is typically synthesized via the direct electrophilic nitration of 3-methylpyridine (also known as 3-picoline).[4][5] The pyridine ring is generally deactivated towards electrophilic substitution, requiring strong acidic and nitrating conditions.[6] The following protocol is a representative method.

Reaction: Electrophilic Aromatic Substitution (Nitration)



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General experimental workflow for synthesis.

3.1. Detailed Methodology

- Principle: 3-methylpyridine is protonated in concentrated sulfuric acid. The resulting pyridinium ion is strongly deactivated, but the methyl group provides slight activation. Nitration occurs primarily at the 3- and 5-positions relative to the methyl group. The nitro group is directed to the 5-position.
- Apparatus:
 - A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
 - Ice-salt bath for cooling.
- Reagents:
 - 3-Methylpyridine (3-picoline)
 - Concentrated Sulfuric Acid (H_2SO_4 , 98%)
 - Concentrated Nitric Acid (HNO_3 , 70%)
 - Ice
 - Sodium Carbonate (Na_2CO_3) or Sodium Hydroxide (NaOH) solution for neutralization
 - Ethyl acetate or Dichloromethane for extraction
 - Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4) for drying
- Procedure:
 - To the three-necked flask, add concentrated sulfuric acid (e.g., 5-10 molar equivalents relative to the starting material).[7]
 - Cool the acid to 0-5 °C using an ice-salt bath.
 - Slowly add 3-methylpyridine (1.0 eq.) dropwise to the stirred sulfuric acid, ensuring the internal temperature is maintained below 10 °C.[7]

- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to a smaller portion of concentrated sulfuric acid (2-3 eq.), pre-cooled to 0 °C.
- Add the prepared nitrating mixture dropwise to the solution of 3-methylpyridine in sulfuric acid, again maintaining the temperature below 10 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a specified temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by an appropriate method like TLC or LC-MS.
- Work-up: Cool the reaction mixture to room temperature and then pour it slowly over a large amount of crushed ice with vigorous stirring.
- Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a cold sodium hydroxide solution until the pH is basic (pH > 8).
- The crude product may precipitate as a solid or be extracted. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **3-Methyl-5-nitropyridine**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications and Safety

4.1. Applications

3-Methyl-5-nitropyridine is primarily used as a key intermediate in the synthesis of more complex molecules.^[4] Its functional groups offer distinct reactivity: the nitro group can be reduced to an amine, which is a common precursor for amides and other nitrogen-containing functionalities, while the pyridine ring can undergo various coupling reactions.^[5] These properties make it valuable in the production of pharmaceuticals and agrochemicals.^{[1][4]}

4.2. Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is considered harmful if swallowed and may cause an allergic skin reaction or serious eye damage.[2]

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